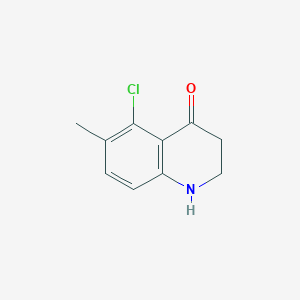

5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Beschreibung

5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinoline backbone. The core structure consists of a benzene ring fused with a partially reduced pyridone ring. Key substituents include a chlorine atom at position 5 and a methyl group at position 6 (Figure 1).

Eigenschaften

Molekularformel |

C10H10ClNO |

|---|---|

Molekulargewicht |

195.64 g/mol |

IUPAC-Name |

5-chloro-6-methyl-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C10H10ClNO/c1-6-2-3-7-9(10(6)11)8(13)4-5-12-7/h2-3,12H,4-5H2,1H3 |

InChI-Schlüssel |

QSIZYUYCHQYULG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(C=C1)NCCC2=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Meth-Cohn Quinoline Synthesis

The Meth-Cohn method, traditionally used for synthesizing 2-chloroquinoline-3-carbaldehydes, can be adapted for 5-chloro-6-methyl derivatives by selecting appropriately substituted aniline precursors. For instance, 3-methyl-4-chloroaniline may serve as a starting material. Treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 75°C induces cyclization, forming the quinoline backbone.

Key Reaction Conditions

This method’s regioselectivity depends on the substituents’ positions in the aniline precursor. Spectral data from analogous compounds (e.g., 2-chloro-3-quinolinecarbaldehydes) confirm successful cyclization via IR absorption at 1657 cm⁻¹ (C=O) and ¹H NMR signals for aromatic protons.

Nucleophilic Substitution and Alkylation

Phase-Transfer Catalyzed N-Alkylation

N-Alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase-transfer conditions provides insights into modifying the quinolinone core. While this method targets the 4-chloro isomer, analogous conditions could apply to 5-chloro-6-methyl derivatives. Active methylene compounds (e.g., methyl acrylate) react with the quinolinone in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB).

Representative Procedure

-

Reactants : Quinolinone (1 mmol), methyl acrylate (1.2 mmol)

-

Catalyst : TBAB (10 mol%)

-

Base : K₂CO₃ (2 mmol)

The product, methyl (4-chloro-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetate, is isolated in 70% yield. Adapting this to 5-chloro-6-methylquinolinone would require adjusting the starting material’s substitution pattern.

One-Pot Sequential Synthesis

Oxidative Cyclization with CAN/TEMPO

A one-pot method for dihydroquinolinones employs ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as redox catalysts. This approach converts saturated ketones into α,β-unsaturated intermediates, which subsequently undergo cyclization with ammonium acetate.

General Protocol

-

Step 1 : Dehydrogenation of ketone using CAN (20 mol%) and TEMPO (20 mol%) at 100°C for 3 hours.

-

Step 2 : Cyclization with 1,3-cyclohexadione and NH₄OAc under oxygen atmosphere.

For 5-chloro-6-methyl derivatives, substituting the ketone precursor with a 5-chloro-6-methyl-substituted cyclohexanone could yield the target compound. Reported yields for analogous products range from 81–89%.

Ultrasound-Assisted Synthesis

Enhanced Reaction Kinetics

Ultrasound irradiation accelerates reactions by promoting cavitation, which enhances mass transfer and reduces reaction times. A protocol for 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one involves reacting 4,7-dichloroquinoline with methylating agents under ultrasound.

Optimized Parameters

-

Frequency : 40 kHz

-

Power : 250 W

-

Solvent : Ethanol/water (1:1)

-

Time : 2 hours

Adapting this method to introduce a methyl group at the 6-position and chlorine at the 5-position would require tailored starting materials, such as 5-chloroaniline derivatives.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um Chinolinderivate mit unterschiedlichen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in eine Alkoholgruppe umwandeln, was zu verschiedenen Derivaten führt.

Substitution: Das Chloratom an der 5. Position kann durch verschiedene Nukleophile substituiert werden, was zu einer breiten Palette von Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Oxidation: Chinolinderivate mit unterschiedlichen Oxidationsstufen.

Reduktion: Alkohol-Derivate der ursprünglichen Verbindung.

Substitution: Verschiedene substituierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-6-methyl-2,3-dihydrochinolin-4(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Beispielsweise kann es Enzyme oder Rezeptoren hemmen, die an Krankheitspfaden beteiligt sind. Der genaue Mechanismus hängt vom jeweiligen Derivat und seiner beabsichtigten Anwendung ab. Molekulare Docking-Studien und biochemische Assays werden häufig verwendet, um diese Mechanismen zu entschlüsseln.

Wirkmechanismus

The mechanism of action of 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its intended application. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Selected Dihydroquinolinones

Key Observations:

- The methyl group at position 6 introduces steric hindrance, which may affect binding interactions in biological systems.

- Halogenation Patterns: Positional isomers like 6-chloro (CAS 21617-20-9) and 7-chloro derivatives demonstrate that halogen placement significantly alters electronic properties and molecular interactions. For example, 7-chloro-1-cyclopropyl-6-fluoro derivatives exhibit increased lipophilicity due to fluorine and cyclopropyl groups .

- Functional Group Diversity: Tosyl (sulfonyl) and aryl substituents (e.g., 3,5-dimethoxyphenyl) enhance structural complexity and modulate solubility. For instance, 1-Tosyl-2,3-dihydroquinolin-4(1H)-one has a higher molecular weight (301.36 g/mol) and defined melting point (94.6–95.2°C) , whereas bulky aryl groups in 2-(3,5-dimethoxyphenyl)- derivatives may improve antioxidant activity .

Commercial and Industrial Relevance

Table 3: Commercial Availability and Pricing (Representative Examples)

Key Observations:

Biologische Aktivität

5-Chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a chlorine atom and a methyl group, contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClNO, with a molecular weight of 195.65 g/mol. The compound features a bicyclic structure that combines a benzene ring fused to a pyridine ring. The chlorine atom at position five and the methyl group at position six enhance its biological activity by influencing its electronic properties and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes or modulate receptor activities, which can lead to antimicrobial effects or influence cancer cell proliferation.

- Cellular Pathways : It has been shown to interfere with DNA replication and protein synthesis, which are critical for cellular function and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting their growth. The compound's structure allows it to interact with bacterial enzymes, potentially leading to cell death.

Anticancer Potential

In vitro studies have highlighted the anticancer properties of this compound. It has shown cytotoxic effects against several cancer cell lines, including:

- HL-60 (Promyelocytic Leukemia) : The compound demonstrated an IC50 value below 0.3 µM, indicating potent cytotoxicity.

- MCF-7 (Breast Cancer) : Similar cytotoxic effects were observed, although the compound was slightly less effective compared to HL-60 cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | <0.3 | Induces apoptosis and DNA damage |

| MCF-7 | Low µM range | Inhibits cell proliferation |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assessment : A study utilized the MTT assay to evaluate the cytotoxic effects on HL-60 and MCF-7 cells. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

- DNA Damage Induction : Flow cytometry analysis revealed that treatment with the compound increased levels of phosphorylated H2AX, a marker for DNA damage. This suggests that the compound not only inhibits proliferation but also contributes to genotoxic stress in cancer cells .

- Structure Activity Relationship (SAR) : Investigations into various analogs of quinolinones revealed that modifications at specific positions influenced their potency against cancer cells. Compounds with alkyl substituents at position 2 exhibited enhanced activity compared to those with aryl substituents .

Q & A

Basic: What are the standard synthetic routes for 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one?

Methodological Answer:

The compound can be synthesized via acid-catalyzed cyclization of 2-aminochalcone intermediates. A typical protocol involves:

- Condensation of 2-aminoacetophenone derivatives with substituted aldehydes (e.g., 5-chloro-6-methylbenzaldehyde) under basic conditions to form 2-aminochalcones.

- Cyclization using catalytic HCl or H₂SO₄ in ethanol under reflux (60–80°C, 6–12 hours) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Characterization by ¹H/¹³C NMR and IR confirms the structure .

Advanced: How can microwave-assisted synthesis improve yields of this compound?

Methodological Answer:

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. A reported method involves:

- Mixing 2-aminochalcone precursors with silica gel-supported InCl₃ (20 mol%) as a catalyst.

- Irradiating at 360 W for 5 minutes in a microwave reactor.

- Achieving yields up to 69% (vs. 50% with conventional heating) due to rapid thermal activation and reduced side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include the carbonyl (C4=O) at ~195–200 ppm (¹³C) and aromatic protons (quinolinone ring) at δ 6.5–8.0 ppm (¹H). Methyl groups (C6-CH₃) appear as singlets at δ 2.3–2.5 ppm .

- IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the lactam structure .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in derivatives?

Methodological Answer:

- Single crystals grown via slow evaporation (e.g., diisopropyl ether/CHCl₃) are analyzed using a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- SHELXL refinement (SHELX-97) determines dihedral angles (e.g., 43.24° between quinoline and dihydroquinolinone rings) and hydrogen-bonding networks (e.g., weak C–H∙∙∙O interactions) .

- Data deposited in CCDC (Cambridge Structural Database) validates structural assignments .

Basic: What biological activities are reported for related dihydroquinolinones?

Methodological Answer:

- Anticancer: Derivatives exhibit cytotoxicity via topoisomerase inhibition (IC₅₀ values: 1–10 µM in MCF-7 and HeLa cells) .

- Antifungal: Semicarbazone-modified analogs show activity against Candida albicans (MIC: 8–16 µg/mL) .

Note: Specific data for 5-chloro-6-methyl derivatives require targeted assays due to substituent-dependent activity .

Advanced: How do computational studies aid in optimizing substituent effects?

Methodological Answer:

- DFT Calculations (B3LYP/6-311+G(d,p)): Predict electronic properties (HOMO/LUMO energies) and nucleophilic attack sites for halogenation or cross-coupling .

- Molecular Docking: Models interactions with biological targets (e.g., EGFR kinase) to guide SAR for enhanced potency .

Advanced: How to address contradictions in reaction yields across studies?

Methodological Answer:

- Variable Catalysts: Compare InCl₃/silica gel (69% yield ) vs. pyrrolidine (55% yield ).

- Solvent Effects: Polar aprotic solvents (DMF) may improve solubility but increase side reactions vs. ethanol .

- Validation: Replicate conditions with controlled humidity/purity of reagents to isolate variables .

Basic: What are the solubility and storage guidelines for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.